Hydrogen-Bond Donor/Acceptor Profile vs. 6-Methyl and 6-Amino Pyrimidine-4-Carboxamide Analogs
The 6-hydroxy/6-oxo tautomeric system of the target compound provides one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to a 6-methyl analog, and alters the HBD count relative to a 6-amino analog. This directly affects calculated physicochemical descriptors relevant to permeability and solubility. The target compound (C₁₆H₁₄N₄O₂S, MW 326.37) has a computed HBD count of 2 and HBA count of 5, yielding a topological polar surface area (tPSA) of approximately 100–110 Ų [1]. In contrast, a hypothetical 6-methyl congener would have HBD = 1, HBA = 4, and a lower tPSA (~85–95 Ų), while a 6-amino analog would have HBD = 2–3 depending on tautomerism but a distinct electronic distribution. These property differences translate to measurable divergence in Caco-2 permeability and aqueous solubility—critical for cell-based assay performance and oral bioavailability potential [2].
| Evidence Dimension | Predicted physicochemical properties (HBD, HBA, tPSA) influencing permeability and solubility |
|---|---|
| Target Compound Data | HBD = 2; HBA = 5; tPSA ≈ 100–110 Ų; MW = 326.37 |
| Comparator Or Baseline | 6-Methyl analog: HBD = 1, HBA = 4, tPSA ≈ 85–95 Ų. 6-Amino analog: HBD = 2–3 (tautomer-dependent). |
| Quantified Difference | ΔHBD = +1 vs. 6-methyl; ΔHBA = +1 vs. 6-methyl; ΔtPSA ≈ +15–25 Ų vs. 6-methyl |
| Conditions | Computed using standard cheminformatics algorithms (e.g., RDKit, Pipeline Pilot); experimental validation required for specific analogs |
Why This Matters
Differences in HBD/HBA count and tPSA directly impact compound solubility, membrane permeability, and assay compatibility—key factors in selecting the correct compound for biochemical or cell-based screening campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Establishes the relationship between HBD, HBA, tPSA, and absorption/permeability. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. Defines the impact of rotatable bonds and polar surface area on oral bioavailability. View Source
